9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid

Description

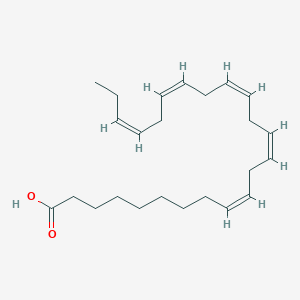

9Z,12Z,15Z,18Z,21Z-Tetracosapentaenoic acid (24:5n-3) is a very long-chain (VLC) omega-3 polyunsaturated fatty acid (PUFA) with a 24-carbon backbone and five cis-configured double bonds at positions 9, 12, 15, 18, and 21 . It plays a critical role in the elongation and desaturation pathways of omega-3 fatty acids, serving as a precursor for longer-chain PUFAs like tetracosahexaenoic acid (24:6n-3) and docosahexaenoic acid (DHA, 22:6n-3) . This compound is found in low concentrations in mammalian tissues, including the brain and spleen of mice, with levels declining during aging .

Properties

IUPAC Name |

(9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTIBOCVSPURCS-JLNKQSITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709187 | |

| Record name | (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosapentaenoic acid (24:5n-3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68378-48-3 | |

| Record name | (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

9Z,12Z,15Z,18Z,21Z-Tetracosapentaenoic acid is a very long-chain ω−3 fatty acid. It is a type of polyunsaturated fatty acid (PUFA) that plays a crucial role in the body as a component of phospholipids, which form the structures of cell membranes.

Mode of Action

As an ω−3 fatty acid, this compound is involved in various physiological processes, including inflammation and cardiovascular health. It interacts with various targets in the body, including enzymes, receptors, and other proteins, to exert its effects.

Biochemical Pathways

It can be elongated to form C26:5 or acted on by Δ6 desaturase to form C24:6.

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys.

Result of Action

The molecular and cellular effects of this compound are diverse due to its involvement in various physiological processes. For instance, it has been found at low levels in mouse brain and spleen, and levels decrease in the brain and spleen of old and exceptionally old mice.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can affect the levels of ω−3 fatty acids in the body. Furthermore, certain health conditions, medications, and genetic factors can also influence the metabolism and effects of ω−3 fatty acids.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid are largely defined by its interactions with various biomolecules. As a ω−3 fatty acid, it is involved in several biochemical reactions

Cellular Effects

Given its classification as a ω−3 fatty acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Biological Activity

9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid (TPA) is a very long-chain polyunsaturated fatty acid (VLCPUFA) classified as an omega-3 fatty acid. Its molecular formula is C24H38O2, with a molecular weight of approximately 366.56 g/mol. The compound is characterized by five double bonds located at the 9th, 12th, 15th, 18th, and 21st carbon positions of a 24-carbon chain. This unique structure contributes to its diverse biological activities and potential health benefits.

Neuroprotective Effects

TPA has been found in low levels in mouse brain and spleen tissues, with concentrations decreasing in older mice . This suggests a potential role in neuroprotection and brain health. As a member of the omega-3 family, TPA may contribute to cognitive function and neurodevelopment, similar to other omega-3 fatty acids like docosahexaenoic acid (DHA), which is known for its importance in brain health.

Antimicrobial Activity

Emerging studies indicate that TPA may possess antimicrobial properties. While specific studies on TPA are scarce, other unsaturated fatty acids have demonstrated antibacterial activity against various pathogens. For instance, linoleic acid has shown effectiveness against Gram-positive bacteria . Given the structural characteristics of TPA, it may exhibit similar antimicrobial effects.

Study on Inflammation Modulation

A study published in the American Journal of Clinical Nutrition investigated the effects of VL-PUFAs on inflammatory markers in patients with coronary artery disease. The findings indicated that supplementation led to a significant reduction in inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Although TPA was not directly tested, its potential role as a modulator of inflammation can be inferred from these findings.

Neurodevelopmental Research

Research focusing on the role of omega-3 fatty acids in neurodevelopment has highlighted the importance of dietary intake during critical growth periods. A review suggested that long-chain omega-3 fatty acids like DHA and potentially TPA are crucial for optimal brain development and function . This underscores the importance of including such fatty acids in diets for pregnant women and infants.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Eicosapentaenoic Acid (EPA) | Contains 20 carbon atoms with five double bonds | Widely studied for cardiovascular health benefits |

| Docosahexaenoic Acid (DHA) | Contains 22 carbon atoms with six double bonds | Important for brain health and development |

| Arachidonic Acid | Contains 20 carbon atoms with four double bonds | Precursor to eicosanoids involved in inflammation |

Chemical Reactions Analysis

Metabolic Pathways Involving Elongation and Desaturation

This compound serves as an intermediate in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3) through alternating elongation and desaturation steps:

| Reaction Type | Enzymes Involved | Product Formed | References |

|---|---|---|---|

| Δ6-Desaturation | FADS2 (fatty acid desaturase 2) | 24:6n-3 (tetracosahexaenoic acid) | |

| Subsequent β-Oxidation | Peroxisomal enzymes | DHA (22:6n-3) |

This pathway highlights its role in n-3 PUFA metabolism, particularly in tissues like the retina and brain .

Lipid Peroxidation Reactions

The five cis double bonds make this compound susceptible to free radical-mediated oxidation. Key peroxidation products include:

| Reactive Oxygen Species (ROS) | Major Oxidation Products | Detection Methods |

|---|---|---|

| Hydroxyl radical (- OH) | Hydroperoxides, aldehydes (e.g., MDA) | LC-MS, thiobarbituric acid assay |

| Singlet oxygen (¹O₂) | Cyclic peroxides, fragmented ketones | UV spectroscopy, NMR |

Studies note increased peroxidation rates in lipid membranes containing 24:5n-3 compared to shorter-chain PUFAs .

Enzymatic Conversion to Acyl-CoA Derivatives

The acid undergoes activation to its acyl-CoA form for metabolic utilization:

Reaction :

24:5n-3 + CoA-SH + ATP → 24:5n-3-CoA + AMP + PPi

-

Catalyst : Acyl-CoA synthetase (ACSL)

-

Kinetic Parameters :

Hydrogenation

Catalytic hydrogenation reduces all double bonds to yield tetracosanoic acid (24:0):

Conditions :

Epoxidation

Reaction with meta-chloroperoxybenzoic acid (mCPBA) forms epoxide derivatives:

Product : 9,10-epoxy-12Z,15Z,18Z,21Z-tetracosapentaenoic acid

Yield : ~65% under anhydrous conditions .

Analytical Derivatization for GC-MS

Methylation is routinely performed for volatility enhancement:

Protocol :

-

Treat 24:5n-3 with BF₃-methanol (14% w/v) at 60°C for 30 min.

-

Extract methyl esters using hexane.

This compound’s reactivity is central to its biological functions and analytical characterization. Further research is needed to quantify its oxidation kinetics and tissue-specific metabolic flux.

Comparison with Similar Compounds

9Z,12Z,15Z,18Z-Tetracosatetraenoic Acid (24:4n-3)

- Structure : 24 carbons with four double bonds at positions 9, 12, 15, and 16.

- Role: A metabolic intermediate in the elongation of alpha-linolenic acid (ALA, 18:3n-3) to longer-chain omega-3 PUFAs.

- Key Difference : Lacks the fifth double bond at position 21, reducing its metabolic versatility compared to 24:5n-3 .

6Z,9Z,12Z,15Z,18Z,21Z-Tetracosahexaenoic Acid (24:6n-3, Nisinic Acid)

- Structure : 24 carbons with six double bonds at positions 6, 9, 12, 15, 18, and 21.

- Role : Synthesized from 24:5n-3 via δ6-desaturase activity and serves as a precursor for DHA biosynthesis .

- Key Difference : Additional double bond at position 6 enhances its fluidity and bioactivity. It is classified as a "nisinic acid" and is critical in retinal and neural lipid metabolism .

5Z,8Z,11Z,14Z,17Z-Eicosapentaenoic Acid (EPA, 20:5n-3)

4Z,7Z,10Z,13Z,16Z,19Z-Docosahexaenoic Acid (DHA, 22:6n-3)

- Structure : 22 carbons with six double bonds.

- Role : Essential for neural function and membrane fluidity.

- Key Difference : Derived from 24:6n-3 via β-oxidation, highlighting the hierarchical relationship between 24:5n-3 and DHA .

Structural and Functional Data Table

Metabolic Pathways and Enzymatic Interactions

- Elongation : 24:5n-3 is elongated to 26:5n-3 in the endoplasmic reticulum, which is further shortened to DHA via peroxisomal β-oxidation .

- Desaturation : The enzyme δ6-desaturase (EC 1.14.19.3) converts 24:5n-3 to 24:6n-3 by introducing a double bond at position 6 .

- Tissue Distribution : 24:5n-3 is enriched in the brain and spleen but declines with age, suggesting roles in neuroprotection and immune regulation .

Research Findings and Clinical Relevance

- Lipid Mediators : Derivatives of 24:5n-3 and 24:6n-3 are implicated in lysophospholipid signaling (e.g., LysoPE species), which influences cell proliferation and cancer metastasis .

- Therapeutic Potential: Modulating VLC-PUFA synthesis pathways could address neurodegenerative diseases and metabolic syndromes .

Q & A

Basic Research Questions

Q. What is the role of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid in ω-3 polyunsaturated fatty acid (PUFA) metabolic pathways?

- Methodological Insight : This compound serves as a substrate in the elongation and desaturation pathways of ω-3 PUFAs. It is elongated to form C26:5 or acted upon by δ6 desaturase to produce C24:6, which are precursors for very long-chain PUFAs. Experimental validation involves incubating the compound with microsomal fractions from tissues (e.g., liver or brain) and analyzing products via gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) .

- Key Considerations : Enzyme activity assays (e.g., δ6 desaturase) should be conducted under controlled oxygen levels to prevent oxidation of unsaturated bonds during in vitro studies.

Q. How is this compound detected and quantified in biological samples?

- Methodological Insight : Lipid extraction protocols (e.g., Folch or Bligh-Dyer methods) followed by derivatization to fatty acid methyl esters (FAMEs) are standard. Quantification is achieved using high-performance liquid chromatography (HPLC) with UV/Vis detection or LC-MS/MS for higher sensitivity. For tissue-specific distribution studies, targeted lipidomics platforms are recommended .

- Key Considerations : Storage conditions (-20°C) and antioxidant additives (e.g., BHT) are critical to prevent degradation during sample preparation .

Advanced Research Questions

Q. What experimental models are most suitable for studying the age-related decline of this compound in tissues?

- Methodological Insight : Comparative studies in murine models (e.g., young vs. aged mice) reveal decreased levels in brain and spleen with aging. Mechanistic hypotheses include reduced enzymatic activity (e.g., elongases) or increased oxidative stress. To test these, knockout models (e.g., Elovl4-/- mice) or antioxidant supplementation experiments can be employed. Tissue-specific lipidomics and transcriptomics (e.g., RNA-seq of elongase genes) are complementary approaches .

- Data Contradictions : Discrepancies in tissue concentration data may arise from differences in strain-specific lipid metabolism or extraction protocols. Normalizing to total phospholipid content mitigates variability .

Q. How can researchers address challenges in synthesizing and stabilizing this compound for in vitro studies?

- Methodological Insight : The compound is typically supplied in methyl acetate. Solvent exchange (e.g., evaporation under nitrogen gas and reconstitution in ethanol/DMSO) is required for cell culture compatibility. Stability assays under varying temperatures and oxygen levels should precede functional studies. Use of deuterated analogs (e.g., D₃-9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid) enables tracking of metabolic fate via isotopic labeling .

- Advanced Techniques : AI-driven molecular dynamics simulations (e.g., COMSOL Multiphysics integration) can predict oxidation-prone regions in the molecule, guiding synthetic modifications for enhanced stability .

Q. What are the implications of conflicting data on the compound’s tissue distribution and metabolic flux?

- Methodological Insight : Discrepancies may stem from analytical sensitivity (e.g., LC-MS vs. GC-MS limits of detection) or tissue heterogeneity (e.g., regional differences in brain lipid composition). Harmonizing protocols across labs—such as standardized lipid extraction and internal standards (e.g., C13-labeled PUFAs)—improves reproducibility. Meta-analyses of public lipidomics datasets (e.g., LIPID MAPS) can resolve contradictions .

- Case Study : In murine spleen, reported concentrations vary by >30% between studies; reanalysis using laser-capture microdissection to isolate specific cell populations reduces this variability .

Methodological Recommendations Table

| Research Objective | Recommended Techniques | Critical Parameters |

|---|---|---|

| Metabolic pathway mapping | Microsomal assays + GC-MS/TLC | Oxygen-free incubation chambers |

| Tissue quantification | LC-MS/MS with isotopic internal standards | Antioxidant use during extraction |

| Age-related decline mechanisms | Knockout models + lipidomics/transcriptomics | Strain-matched controls |

| Synthetic stability optimization | Solvent exchange + AI-driven simulations | Nitrogen-purged reconstitution environments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.